2-{1-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}quinazolin-4(3H)-one
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Overview
Description
2-{1-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}quinazolin-4(3H)-one is a heterocyclic compound that contains both quinazolinone and triazole moieties. These types of compounds are often studied for their potential biological activities, including anticancer, antimicrobial, and antifungal properties .
Preparation Methods
The synthesis of 2-{1-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}quinazolin-4(3H)-one typically involves multi-step reactions. One common method includes the reaction of 5-ethyl-4H-1,2,4-triazole-3-thiol with 2-chloroethylquinazolin-4(3H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
2-{1-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}quinazolin-4(3H)-one can undergo various chemical reactions:
Oxidation: The sulfur atom in the triazole moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone ring can be reduced to its corresponding dihydroquinazolinone using reducing agents such as sodium borohydride.
Scientific Research Applications
2-{1-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}quinazolin-4(3H)-one has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-{1-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation, such as aromatase . The compound can form hydrogen bonds with the active sites of these enzymes, leading to their inhibition and subsequent cell death.
Comparison with Similar Compounds
2-{1-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}quinazolin-4(3H)-one can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds also exhibit a range of biological activities, including antimicrobial and anticancer properties.
Quinazolinone derivatives: Known for their anticancer and anti-inflammatory activities, these compounds share a similar core structure with this compound.
Sulfur-containing heterocycles: Compounds like sulfoxides and sulfones, which are oxidation products of sulfur-containing heterocycles, also show significant biological activities.
Properties
Molecular Formula |
C14H15N5OS |
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Molecular Weight |
301.37 g/mol |
IUPAC Name |
2-[1-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H15N5OS/c1-3-11-16-14(19-18-11)21-8(2)12-15-10-7-5-4-6-9(10)13(20)17-12/h4-8H,3H2,1-2H3,(H,15,17,20)(H,16,18,19) |
InChI Key |
TZWUFDPOAVEAAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NN1)SC(C)C2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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